molecular formula C8H11BrN2O B1308901 5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide CAS No. 108749-03-7

5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide

Cat. No.: B1308901
CAS No.: 108749-03-7
M. Wt: 231.09 g/mol
InChI Key: XSEJJFDQNUSFOY-UHFFFAOYSA-N
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Description

Historical Context and Development of Cinnoline Chemistry

Cinnoline chemistry originated in 1883 with Victor von Richter’s synthesis of cinnoline derivatives via cyclization of o-aminoarylpropiolic acids, a process now known as the Richter cinnoline synthesis . This breakthrough established cinnoline (C₈H₆N₂) as a foundational heterocyclic scaffold. Subsequent advancements included the Widman-Stoermer synthesis (1884), which utilized α-vinyl anilines for cinnoline formation, and the Borsche synthesis (1908), enabling access to diverse cinnoline analogs. These methodologies laid the groundwork for derivatives such as 5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide, first reported in the late 20th century through hydrogenation and salt formation techniques.

Classification and Nomenclature Within Heterocyclic Systems

This compound belongs to the diazine family, characterized by a bicyclic structure with two nitrogen atoms. Its systematic IUPAC name, This compound, reflects:

  • Tetrahydro modification : Partial saturation of the cinnoline ring.
  • Positional numbering : Ketone group at position 3 and hydrobromide salt formation.

Classification :

Category Description
Parent structure Cinnoline (1,2-benzodiazine)
Substituents Ketone (position 3), hydrobromide salt
Ring saturation Partially hydrogenated (positions 5–8)

Structural Features and Defining Characteristics

The compound’s structure (Fig. 1) combines a bicyclic framework with distinct functional groups:

  • Core structure : Comprises a six-membered benzene ring fused to a partially saturated diazine ring.
  • Ketone group : At position 3, contributing to polarity and reactivity.
  • Hydrobromide salt : Enhances solubility and stability via ionic interaction with the diazine nitrogen.

Key molecular properties :

Property Value
Molecular formula C₈H₁₁BrN₂O
Molecular weight 231.09 g/mol
CAS Registry Number 108749-03-7

Position in the Broader Cinnoline Family of Compounds

As a tetrahydrocinnoline , this compound occupies a unique niche:

  • Aromaticity : Reduced compared to fully unsaturated cinnoline due to hydrogenation at positions 5–8.
  • Functional diversity : The ketone group enables participation in condensation and nucleophilic addition reactions, distinguishing it from simpler cinnoline derivatives.
  • Comparative analysis :
    • Cinnoline: Fully aromatic, higher reactivity in electrophilic substitution.
    • Benzo[c]cinnoline: Extended aromatic system with additional benzene ring.
    • 5,6,7,8-Tetrahydro-2H-cinnolin-3-one: Saturated backbone with ketone functionality, offering distinct synthetic utility.

This structural profile positions the compound as a versatile intermediate in pharmaceutical and materials chemistry, bridging aromatic and aliphatic heterocyclic systems.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-cinnolin-3-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.BrH/c11-8-5-6-3-1-2-4-7(6)9-10-8;/h5H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEJJFDQNUSFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)C=C2C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminobenzylamine with Carbonyl Compounds

  • Starting materials: 2-aminobenzylamine and suitable aldehydes or ketones.
  • Reaction conditions: Typically conducted under reflux in an appropriate solvent, sometimes with acid catalysis to promote cyclization.
  • Mechanism: The amine reacts with the carbonyl compound to form an imine intermediate, which undergoes intramolecular cyclization to yield the tetrahydro-2H-cinnolin-3-one core.
  • Example: Reaction of 2-aminobenzylamine with cyclohexanone under reflux conditions leads to the formation of the tetrahydrocinnolinone intermediate.

Formation of Hydrobromide Salt

  • The free base tetrahydrocinnolinone is treated with hydrobromic acid (HBr) in a controlled temperature environment (often 0–15 °C) to form the hydrobromide salt.
  • This step improves the compound’s stability, solubility, and handling properties.
  • The hydrobromide salt is isolated by filtration and drying under vacuum.

Alternative Synthetic Routes and Catalytic Cyclization

Friedel-Crafts Cyclization

  • Some cinnoline derivatives are prepared via Friedel-Crafts cyclization using catalysts such as titanium chloride, tin chloride, antimony pentachloride, iron chloride, or aluminum chloride.
  • Reaction temperatures range from 80 to 100 °C, with reaction times of 4 to 6 hours.
  • Preferred solvents include nitrobenzene, ethylene glycol, or chlorobenzene.
  • This method is useful for preparing substituted cinnoline derivatives, which can be further converted to tetrahydro derivatives.

Hydrogenation of Nitro-Substituted Precursors

  • Starting from nitro-substituted acetophenones, catalytic hydrogenation (e.g., using platinum dioxide) can reduce nitro groups and facilitate ring closure to form the tetrahydro-cinnolinone structure.
  • This method is often used in industrial settings for scale-up due to its efficiency and selectivity.

Research Data Summary Table

Step Reagents/Conditions Yield (%) Notes
Cyclization of 2-aminobenzylamine with cyclohexanone Reflux in suitable solvent, acid catalysis 70–90 Forms tetrahydro-2H-cinnolin-3-one base
Hydrobromide salt formation Treatment with HBr at 0–15 °C >90 Isolated by filtration and vacuum drying
Friedel-Crafts cyclization TiCl4, SnCl4, FeCl3, 80–100 °C, 4–6 h 50–80 Used for substituted cinnoline derivatives
Catalytic hydrogenation PtO2 catalyst, H2 gas 60–85 Reduces nitro groups, facilitates cyclization

Analytical and Purity Considerations

  • The hydrobromide salt typically exhibits high purity (~95%) as confirmed by HPLC and NMR spectroscopy.
  • Characterization includes:
  • Purification often involves recrystallization from ethanol or other suitable solvents.

Industrial Scale and Optimization

  • Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yield and minimize impurities.
  • Continuous flow reactors and automated systems are employed for consistent quality and scalability.
  • Salt formation with hydrobromic acid is carefully controlled to avoid over-acidification or decomposition.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cinnoline ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted cinnoline derivatives.

Scientific Research Applications

Antipsychotic Potential

Research has indicated that derivatives of tetrahydro-cinnolinone compounds exhibit binding affinity at dopamine D2 and serotonin receptors, making them potential candidates for atypical antipsychotics. For instance, studies have shown that modifications to the tetrahydro-cinnolinone structure can enhance receptor selectivity and potency, suggesting a pathway for developing new antipsychotic medications .

Antidepressant Activity

The compound’s interaction with serotonin receptors positions it as a candidate for antidepressant development. Investigations into its stereochemistry have revealed that specific enantiomers demonstrate significant activity at serotonin receptors, which is crucial for the treatment of depression and anxiety disorders .

Anti-inflammatory Properties

Preliminary studies suggest that tetrahydro-cinnolinone derivatives may possess anti-inflammatory effects. These compounds could inhibit inflammatory pathways, providing a basis for developing treatments for chronic inflammatory conditions .

Synthesis and Structural Modifications

The synthesis of 5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide typically involves multi-step organic reactions. Researchers have explored various synthetic routes to optimize yield and purity. The compound can be synthesized through the cyclization of appropriate precursors under acidic conditions, followed by bromination to yield the hydrobromide salt form .

Case Study 1: Development of Atypical Antipsychotics

A study conducted on a series of tetrahydro-cinnolinone derivatives demonstrated their effectiveness in modulating dopamine and serotonin receptor activity. The results indicated that certain modifications led to increased binding affinity and selectivity for D2 receptors, supporting their potential use in treating schizophrenia .

Case Study 2: Evaluation of Antidepressant Effects

Research focusing on the antidepressant properties of tetrahydro-cinnolinones highlighted the importance of stereochemistry in receptor interactions. One enantiomer showed significant efficacy in preclinical models of depression, suggesting that further exploration could lead to new therapeutic agents .

Comparative Data Table

Application AreaKey FindingsReferences
AntipsychoticHigh binding affinity at D2 receptors
AntidepressantEfficacy linked to specific enantiomers
Anti-inflammatoryPotential inhibition of inflammatory pathways

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, potentially leading to biological effects.

Comparison with Similar Compounds

Structural and Physical Property Comparisons

Halogenated Cinnolinone Derivatives

describes brominated and chlorinated analogs synthesized via reactions involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one. For example:

  • 5,6,7,8-Tetrabromo-2,3-dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phthalazine-1,4-dione (4b) :
    • Molecular formula: C₂₈H₂₃BrN₈O (MW: 567.44 g/mol).
    • Melting point: 312°C , significantly higher than the target compound due to increased halogen substitution and molecular complexity .
  • Chlorinated analogs (e.g., 6c) :
    • Feature 4-chlorobenzylidene substituents.
    • Melting points range from 169–230°C , influenced by halogen type and position .

The target compound’s simpler structure lacks these substituents, resulting in lower thermal stability .

Quinoxaline and Triazinoquinoxaline Derivatives

highlights 2-(3-(4-chlorophenyl)-1-(5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (43):

  • Molecular formula: C₂₈H₂₃ClN₈O (MW: ~563 g/mol).
  • Melting point: 229–230°C, reflecting the rigidity of the quinoxaline-triazino fused system .
Benzothiazole Derivatives (Pifithrin-α Hydrobromide)

describes Pifithrin-α hydrobromide (CAS: 63208-82-2), a p53 inhibitor:

  • Molecular formula: C₁₆H₁₈N₂OS·HBr (MW: 367.30 g/mol).
  • Solubility: ≥50 mg/mL in DMSO , indicating high polarity due to the benzothiazole and ketone groups .

Key Difference: Despite sharing a hydrobromide counterion, Pifithrin-α’s benzothiazole core enables distinct biological activity (p53 inhibition), unlike the cinnolinone-based target compound .

Biological Activity

5,6,7,8-Tetrahydro-2H-cinnolin-3-one hydrobromide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H10BrN2O
  • IUPAC Name : 5,6,7,8-tetrahydro-2H-cinnolin-3-one; hydrobromide
  • CAS Number : 108749-03-7

The compound is characterized by a fused ring system that includes a nitrogen atom, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are crucial for various physiological responses.

Anticancer Properties

Research indicates that derivatives of 5,6,7,8-tetrahydro-2H-cinnolin-3-one may exhibit anticancer activity. For instance:

  • In vitro Studies : Some studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways (e.g., JAK2/STAT3 and NF-κB pathways) .
Study TypeCell LineEffect Observed
In vitroHeLa (cervical)Induction of apoptosis
In vitroMCF-7 (breast)Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may exert these effects by:

  • Downregulating Pro-inflammatory Cytokines : Research suggests it can reduce levels of cytokines such as TNF-alpha and IL-6 in stimulated cells .
MechanismEffect
Cytokine InhibitionReduction in TNF-alpha and IL-6 levels
Pathway InvolvementModulation of NF-κB signaling

Case Studies and Research Findings

  • Study on Structure-Activity Relationships (SAR) :
    A quantitative analysis was conducted to evaluate the SAR of similar compounds. The findings indicated that modifications to the structure could enhance or diminish biological activity. This study emphasizes the importance of structural features in determining the efficacy of cinnoline derivatives .
  • Pharmacological Review :
    A comprehensive review highlighted the potential pharmacological applications of cinnoline derivatives, including their role in drug discovery for conditions such as cancer and inflammatory diseases. The review underscored the need for further studies to elucidate the exact mechanisms through which these compounds exert their effects .

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